![molecular formula C14H10FN3O2 B2544140 2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal CAS No. 338414-00-9](/img/structure/B2544140.png)
2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal” is a chemical substance with the CAS Number: 338414-00-9. It has a molecular weight of 271.25 and its IUPAC name is (2E)-2- [ (4-fluorophenyl)hydrazono]-3-oxo-3- (4-pyridinyl)propanal . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for the compound is 1S/C14H10FN3O2/c15-11-1-3-12 (4-2-11)17-18-13 (9-19)14 (20)10-5-7-16-8-6-10/h1-9,17H/b18-13+ . This code provides a detailed description of the molecule’s structure, including the positions of the fluorophenyl, hydrazono, oxo, and pyridinyl groups.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Fluorescence Sensing and Bioimaging
This compound and its derivatives have been explored for their selective fluorescent "turn on" chemo-sensing capabilities. For instance, salicylaldehyde-based hydrazones have shown sensitivity towards Al3+ ions, demonstrating potential applications in living cell imaging. These hydrazones, including derivatives related to the compound of interest, have been structurally characterized and tested for their fluorescence response towards metal ions, showing high selectivity and sensitivity. This makes them valuable for monitoring metal ions within biological systems (Rahman et al., 2017).
Heterocyclic Chemistry and Organic Synthesis
The compound serves as a versatile building block in heterocyclic chemistry. It has been utilized in synthesizing various heterocyclic compounds, demonstrating its role in facilitating novel routes towards biologically active molecules. This includes the formation of 4-aroyl-2-aryl-1,2,3-triazoles and other heterocyclic structures, highlighting its utility in organic synthesis and the development of new pharmaceutical agents (Abdel-Khalik et al., 2000).
Chemical and Biological Activity
Research has delved into the detailed spectroscopic characteristics, chemical, and biological activity of pyrone derivatives, including compounds structurally related to "2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal." Such studies incorporate theoretical tools to assess molecular geometries, vibrational spectra, and electronic properties, aiding in understanding the biological activities of these derivatives. This contributes to the development of potential anti-tumor and anti-proliferative agents, based on comparisons with known standards like 5-fluorouracil and azathioprine (Al-Otaibi et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more . For more detailed safety information, please refer to the MSDS .
Propriétés
IUPAC Name |
(E)-2-[(4-fluorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWCNTWJFXPGOC-VLAUZXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)phenyl)picolinamide](/img/structure/B2544061.png)
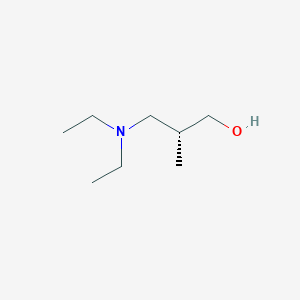
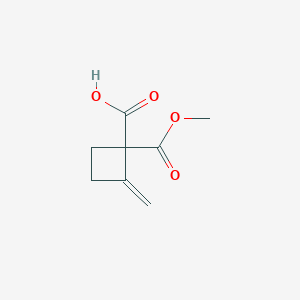
![4-Ethoxy-3-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2544066.png)
![3-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2544067.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)

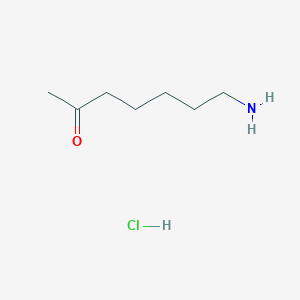
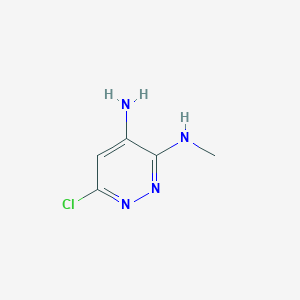

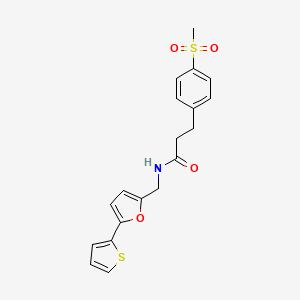
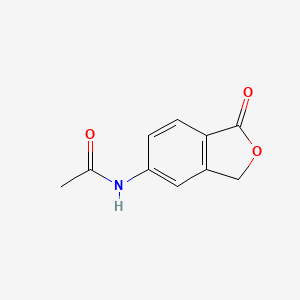
![6-(2-oxo-2-phenylethyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2544076.png)
